2-Cyano-3-(2-nitrophenyl)acrylamide
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Overview
Description
2-Cyano-3-(2-nitrophenyl)acrylamide is an organic compound that belongs to the class of cyanoacrylamides It is characterized by the presence of a cyano group (–CN) and a nitrophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(2-nitrophenyl)acrylamide typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-nitrobenzaldehyde with cyanoacetamide in the presence of a base such as piperidine or triethylamine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(2-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products:
Reduction: 2-Amino-3-(2-nitrophenyl)acrylamide.
Substitution: Various substituted cyanoacrylamide derivatives.
Cyclization: Heterocyclic compounds such as pyridines or pyrazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2-nitrophenyl)acrylamide in biological systems involves its interaction with cellular components. The compound can bind to DNA and proteins, potentially disrupting their normal functions. This interaction may lead to the generation of reactive oxygen species (ROS), which can induce cell damage and apoptosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate ROS is a key factor in its biological activity .
Comparison with Similar Compounds
2-Cyano-3-(4-nitrophenyl)acrylamide: Similar structure but with the nitro group in a different position.
2-Cyano-3-(2-methylphenyl)acrylamide: Similar structure but with a methyl group instead of a nitro group.
2-Cyano-3-(2-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 2-Cyano-3-(2-nitrophenyl)acrylamide is unique due to the presence of both the cyano and nitrophenyl groups, which confer specific chemical reactivity and biological activity. The nitro group can participate in redox reactions, while the cyano group can undergo nucleophilic substitution, making this compound versatile for various applications .
Properties
IUPAC Name |
(E)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13(15)16/h1-5H,(H2,12,14)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEDYNCEMRNXKV-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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